2-(4-benzylpiperazin-1-yl)-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a pyrrolidine ring, and a bipyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves several steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of solvents such as ethanol or chloroform, and catalysts like palladium or ruthenium complexes to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-benzylpiperazin-1-yl)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzylpiperazine or pyrrolidine moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . In biology, it is used to study cell cycle regulation and apoptosis pathways. Additionally, it has applications in the development of new pharmaceuticals and as a tool for understanding the molecular mechanisms of various diseases .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets, such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, where rapid cell division is a hallmark .
Comparison with Similar Compounds
Similar compounds to 2-(4-benzylpiperazin-1-yl)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one include other benzylpiperazine derivatives and bipyrimidinone compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. For example, 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile is another benzylpiperazine derivative that has shown potential as an antiviral agent . The uniqueness of 2-(4-benzylpiperazin-1-yl)-4’-methyl-2’-pyrrolidin-1-yl-4,5’-bipyrimidin-6(1H)-one lies in its combination of the benzylpiperazine and bipyrimidinone moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H29N7O2/c1-17-20(16-25-23(26-17)30-9-3-4-10-30)21-15-22(32)28-24(27-21)31-13-11-29(12-14-31)18-5-7-19(33-2)8-6-18/h5-8,15-16H,3-4,9-14H2,1-2H3,(H,27,28,32) |
InChI Key |
APVFNELYXKTJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.